molecular formula C10H8Cl2O3 B13687496 Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate

Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate

Cat. No.: B13687496
M. Wt: 247.07 g/mol
InChI Key: LQJDFSPERWLISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H8Cl2O3 It is a derivative of propanoic acid, where the hydrogen atoms are substituted with a methyl group, a 2,3-dichlorophenyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2,3-dichlorophenyl)-2-oxopropanoic acid+methanolacid catalystMethyl 3-(2,3-dichlorophenyl)-2-oxopropanoate+water\text{3-(2,3-dichlorophenyl)-2-oxopropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2,3-dichlorophenyl)-2-oxopropanoic acid+methanolacid catalyst​Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 3-(2,3-dichlorophenyl)-2-oxopropanoic acid.

    Reduction: Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with a similar phenyl ring structure but different functional groups.

    Methyl 2-(2,3-dichlorophenyl)acetate: Another ester derivative with a similar phenyl ring but different substituents.

Uniqueness

Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4H,5H2,1H3

InChI Key

LQJDFSPERWLISD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.